molecular formula C20H16N6O5S B2930019 4-nitro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide CAS No. 477709-81-2

4-nitro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2930019
CAS No.: 477709-81-2
M. Wt: 452.45
InChI Key: VNDQDXPSMAOAFO-UHFFFAOYSA-N
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Description

The compound “4-nitro-N’-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide” is a complex organic molecule. It contains a pyrrole ring, which is known to be a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C20H16N6O5S . It contains a pyrrole ring, a phenyl ring, a pyrazole ring, a carbonyl group, a nitro group, and a benzenesulfonohydrazide group .

Scientific Research Applications

Nitroaromatic Compounds in Organic Synthesis

Nitroaromatic compounds, like our compound of interest, have been extensively studied for their applications in organic synthesis. For instance, the cycloaddition reaction of nitroaromatic compounds to fullerenes has been explored, indicating the potential of nitroaromatic sulfonohydrazides in the synthesis of novel organic materials with unique properties (Ovcharenko et al., 1997).

Carbonic Anhydrase Inhibition

The pyrazole ring, often featured in sulfonamide derivatives, is known for its carbonic anhydrase inhibitory activity. Studies on similar compounds have demonstrated their potential in medicinal chemistry, particularly in designing inhibitors for different isoforms of human carbonic anhydrase (Gul et al., 2016). This suggests potential research applications in developing therapeutic agents.

Heterocyclic Compound Synthesis

The synthesis and functionalization of heterocyclic compounds are crucial in drug discovery and materials science. The reaction of nitrochromone with nucleophiles, forming various heterocyclic nitro derivatives, showcases the versatility of nitro-substituted compounds in synthesizing a wide range of biologically active molecules (Haas et al., 1981). This indicates the potential for the compound to serve as a precursor or intermediate in the synthesis of complex heterocycles.

Properties

IUPAC Name

N'-(4-nitrophenyl)sulfonyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O5S/c27-19(22-23-32(30,31)17-10-8-16(9-11-17)26(28)29)18-14-21-25(15-6-2-1-3-7-15)20(18)24-12-4-5-13-24/h1-14,23H,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDQDXPSMAOAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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